8-Benzylidene-6,10-dioxaspiro[4.5]decane-7,9-dione
Description
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Properties
CAS No. |
354532-21-1 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
8-benzylidene-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H14O4/c16-13-12(10-11-6-2-1-3-7-11)14(17)19-15(18-13)8-4-5-9-15/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
WVXJFVYGNVTBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OC(=O)C(=CC3=CC=CC=C3)C(=O)O2 |
Origin of Product |
United States |
Biological Activity
8-Benzylidene-6,10-dioxaspiro[4.5]decane-7,9-dione is a spirocyclic compound recognized for its diverse biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that incorporates two dioxaspiro moieties. Its molecular formula is with a molecular weight of approximately 298.33 g/mol. The presence of the benzylidene group significantly influences its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate cycloalkanones with various aldehydes under acidic or basic conditions. Common methods include:
- Condensation Reactions : Utilizing formic acid and triethanolamine in dimethylformamide (DMF) to promote the formation of the spiro structure.
- Knoevenagel Condensation : This method allows for the efficient formation of the compound through mild reaction conditions, yielding high purity products.
Biological Activity
Research indicates that this compound exhibits significant biological activities including:
- Antitumor Activity : Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : It has been observed to inhibit nitric oxide production and prostaglandin synthesis, which are key mediators in inflammatory responses.
- Antimicrobial Properties : Preliminary studies suggest efficacy against several bacterial strains.
Case Studies
- Antitumor Efficacy :
- Mechanisms of Action :
- Inflammatory Response Modulation :
Data Table: Biological Activities and IC50 Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
